molecular formula C15H10F3N3O B11794710 4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline

4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11794710
M. Wt: 305.25 g/mol
InChI Key: GDURUTGUMYHQNP-UHFFFAOYSA-N
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Description

4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline (CAS 1082913-30-1) is a high-purity chemical compound with the molecular formula C15H10F3N3O and a molecular weight of 305.26 . This aniline-functionalized 1,3,4-oxadiazole serves as a versatile building block in medicinal chemistry and materials science. In anticancer research, derivatives of the 1,3,4-oxadiazole scaffold have demonstrated significant potential by exhibiting antiangiogenic and mitostatic activity . Studies have shown that such compounds can induce apoptosis (programmed cell death) in cancer cell lines through the mitochondrial pathway, while showing a safer profile against normal cell lines . Furthermore, in the field of materials science, conjugated systems containing the 1,3,4-oxadiazole moiety are known for their interesting electron transfer and luminescent properties . These properties make them suitable for developing advanced materials, including organic light-emitting diodes (OLEDs), laser dyes, and scintillators . Specifically, oxadiazole-based scaffolds have been successfully designed as promising fluorescent chemosensors for the detection of electron-deficient species, such as components of nitro-explosives and metal cations . Researchers value this compound for its synthetic utility, driven by the presence of both a reactive aniline group and a rigid, electron-deficient 1,3,4-oxadiazole core bearing a trifluoromethyl group. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H10F3N3O

Molecular Weight

305.25 g/mol

IUPAC Name

4-[5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C15H10F3N3O/c16-15(17,18)11-3-1-2-10(8-11)14-21-20-13(22-14)9-4-6-12(19)7-5-9/h1-8H,19H2

InChI Key

GDURUTGUMYHQNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-Nitrophenyl)-5-(3-(Trifluoromethyl)phenyl)-1,3,4-Oxadiazole

The oxadiazole core is assembled via cyclodehydration of a hydrazide and an acid chloride.

Procedure

  • Hydrazide Preparation :

    • 3-(Trifluoromethyl)benzoic acid is esterified with methanol under acidic conditions (H₂SO₄) to form the methyl ester.

    • Reaction with hydrazine hydrate (80°C, 4 h) yields 3-(trifluoromethyl)benzohydrazide .

  • Cyclocondensation :

    • The hydrazide reacts with 4-nitrobenzoyl chloride in dry toluene under reflux with phosphorus oxychloride (POCl₃) as a cyclizing agent.

    • The intermediate acylhydrazide undergoes intramolecular dehydration to form 2-(4-nitrophenyl)-5-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole (Yield: 78–92%).

Reaction Conditions

ParameterValue
SolventDry toluene
Temperature110°C (reflux)
CatalystPOCl₃ (2 equiv)
Reaction Time6–8 h

Reduction of Nitro to Aniline

Selective Nitro-Group Reduction

The nitro group on the oxadiazole intermediate is reduced to an amine without disrupting the heterocyclic ring.

Procedure

  • Reducing System : Sodium borohydride (NaBH₄) and tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol.

  • The reaction proceeds at room temperature (25°C) for 1 h, achieving 4-(5-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline in 83–96% yield.

Optimization Data

Reducing AgentTemperatureTimeYieldSide Reactions
NaBH₄-SnCl₂·2H₂O25°C1 h92%None
Fe/AcOH80°C6 h65%Partial ring opening

Key Advantage: The NaBH₄-SnCl₂ system avoids ring-opening side reactions observed with harsher reductants like iron in acetic acid.

Alternative Pathways and Patented Methods

Limitations

  • Trifluoroacetyl halides target position 5 of the oxadiazole, making this route less adaptable for 3-(trifluoromethyl)phenyl substitution.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H/¹³C-NMR : Distinct signals for oxadiazole protons (δ 8.2–8.5 ppm) and aniline NH₂ (δ 5.1 ppm, broad).

  • IR : Stretching vibrations for C=N (1600 cm⁻¹) and NH₂ (3400 cm⁻¹).

  • UV-Vis : Absorption bands at λₘₐₓ = 270 nm (oxadiazole π→π*).

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Reactors : Enhance cyclocondensation efficiency by minimizing decomposition.

  • Catalyst Recycling : POCl₃ can be recovered via distillation for reuse.

  • Waste Management : Neutralization of SnCl₂ byproducts with NaOH ensures environmental compliance.

Chemical Reactions Analysis

4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to 4-(5-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline have shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation .

Case Study:
A study involving a series of N-Aryl oxadiazole derivatives reported that compounds with trifluoromethyl substitutions displayed enhanced anticancer activity against cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 85% .

Antimicrobial Properties

The oxadiazole scaffold has also been associated with antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of various bacteria and fungi. For example, studies have shown that certain oxadiazole derivatives possess significant antibacterial effects against strains like Mycobacterium smegmatis and antifungal activity against Candida albicans .

Case Study:
In a comparative study of synthesized oxadiazole derivatives, compounds were evaluated for their minimum inhibitory concentrations (MICs), revealing promising antimicrobial properties with MIC values as low as 6.25 µg/mL against certain bacterial strains .

Agricultural Applications

Oxadiazoles have been explored for their potential use as agrochemicals. Their efficacy as herbicides and insecticides has been noted in various studies. The structural modifications seen in compounds like this compound can enhance their bioactivity against pests while minimizing toxicity to non-target organisms.

Material Science Applications

The unique chemical structure of oxadiazoles contributes to their application in materials science. They are utilized in the development of UV absorbers and fluorescent materials due to their thermal stability and photochemical properties. This makes them suitable for use in coatings and plastics that require protection from UV radiation.

Mechanism of Action

The mechanism of action of 4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target proteins. The oxadiazole ring and aniline moiety contribute to the compound’s binding affinity and specificity for its targets. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in target cells .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares substituents, molecular weights, and key electronic effects:

Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name R1 (Position 5) R2 (Position 2) Molecular Formula Molecular Weight (g/mol) Electronic Effects Source
4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline 3-(Trifluoromethyl)phenyl 4-aminophenyl C₁₅H₁₀F₃N₃O 305.26 Strong EWG (-CF₃) enhances stability and lipophilicity
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline 4-Chlorophenyl 2-aminophenyl C₁₄H₁₀ClN₃O 271.70 Moderate EWG (-Cl) improves reactivity for kinase inhibition
4-(5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl)aniline 4-tert-Butylphenyl 4-aminophenyl C₁₈H₁₈N₃O 292.35 Bulky tert-butyl group increases hydrophobicity
4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)aniline Furan-2-yl 4-aminophenyl C₁₁H₈N₃O₂ 214.20 Electron-rich furan enhances π-π stacking
2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline 4-Methylphenyl 2-aminophenyl C₁₅H₁₃N₃O 251.28 Electron-donating (-CH₃) improves solubility

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The -CF₃ group in the main compound offers greater stability and lipophilicity than -Cl .
  • Solubility : Methyl and furan substituents improve aqueous solubility compared to hydrophobic -CF₃ or -Cl groups .

Key Insights :

  • The -CF₃ group may enhance membrane permeability but requires further validation.

Biological Activity

4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C10_{10}H8_{8}F3_{3}N3_{3}O
  • Molecular Weight: 229.16 g/mol

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic molecules.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles, including this compound, exhibit potent anticancer properties. The following table summarizes the anticancer activity against various cell lines:

Cell Line IC50_{50} (µM) Inhibition (%)
T-47D (breast cancer)0.6790.47
MDA-MB-468 (breast cancer)0.8084.83
SK-MEL-5 (melanoma)0.8784.32
K-562 (leukemia)1.0081.58

These results indicate that the compound exhibits a broad spectrum of antiproliferative activity across different cancer cell lines, with IC50_{50} values in the low micromolar range, suggesting high potency .

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • Induction of Apoptosis: Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Inhibition of Key Enzymes: It has been reported to inhibit enzymes such as EGFR and Src with IC50_{50} values as low as 0.24 µM for EGFR .
  • Cell Cycle Arrest: The compound may cause cell cycle arrest at various phases, further contributing to its antiproliferative effects.

Other Biological Activities

Beyond its anticancer properties, oxadiazole derivatives have shown various other biological activities:

  • Antimicrobial Activity: Some derivatives exhibit antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .
  • Neuroprotective Effects: There is emerging evidence suggesting that certain oxadiazole derivatives may offer neuroprotective benefits .

Case Studies

A notable case study involved the evaluation of several oxadiazole derivatives in a clinical setting where they were tested against a panel of cancer cell lines from different origins (e.g., breast, colon, prostate). The results indicated that compounds similar to this compound showed significantly improved growth inhibition compared to standard chemotherapy agents like doxorubicin .

Q & A

Basic: How can the synthesis of 4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline be optimized for improved yield and purity?

Methodological Answer:
The synthesis typically involves cyclization of precursor hydrazides or Schiff bases. For example, hydrazides derived from 4-aminobenzoic acid can react with trifluoromethylphenyl carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄). Key optimizations include:

  • Solvent Selection : Methanol or DMF improves solubility of intermediates .
  • Catalyst Use : Potassium carbonate or triethylamine enhances cyclization efficiency .
  • Reaction Time : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, increasing yield by ~20% .
  • Light Sensitivity : Foil-covered vessels prevent photodegradation during synthesis .
    Data Table :
ParameterStandard MethodOptimized MethodYield Improvement
SolventEthanolMethanol+15%
CatalystNoneK₂CO₃+22%
Reaction Time12 h (reflux)30 min (microwave)+20%

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms the presence of the aniline NH₂ group (δ 5.2–5.8 ppm) and trifluoromethyl signal (δ 120–125 ppm in ¹³C) .
  • FTIR : Peaks at 1660–1680 cm⁻¹ (C=N stretching in oxadiazole) and 3350 cm⁻¹ (NH₂ stretching) .
  • Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ at m/z 364.08 .
  • X-ray Crystallography : Resolves crystal packing and confirms the oxadiazole ring geometry (e.g., bond angles of ~105° for N-C-N) .

Basic: How does light sensitivity impact storage and handling protocols?

Methodological Answer:
The compound degrades under UV/visible light due to the photosensitive oxadiazole ring. Best practices include:

  • Storage : Amber vials at -20°C under nitrogen atmosphere .
  • Handling : Conduct reactions in darkroom conditions or under red light .
  • Stability Testing : HPLC monitoring shows 95% purity retention after 30 days when stored correctly vs. 70% in light-exposed samples .

Advanced: What in vitro assays are suitable for evaluating its anticancer activity?

Methodological Answer:

  • Cell Viability Assays : Use MTT or SRB assays on cancer cell lines (e.g., CCRF-CEM leukemia cells), with IC₅₀ values calculated from dose-response curves. A derivative showed 68.89% growth inhibition at 10 µM .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
  • Molecular Targets : Western blotting for caspase-3 activation or PARP cleavage confirms mechanism .

Advanced: How can computational modeling predict its binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with proteins like tubulin (PDB ID: 1SA0). The trifluoromethyl group shows hydrophobic interactions with Leu215 and Phe214 residues .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns. RMSD values <2 Å indicate stable binding .
  • QSAR Models : Correlate substituent electronegativity (e.g., CF₃) with bioactivity (R² = 0.87 for anticancer activity) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay variability or impurities. Strategies include:

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity .
  • Dose-Response Repetition : Test activity across 3–5 independent replicates to confirm IC₅₀ consistency .
  • Control Compounds : Compare with known inhibitors (e.g., doxorubicin) to calibrate assay conditions .

Advanced: What HPLC conditions optimize purity assessment?

Methodological Answer:

  • Column : C18 (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid.
  • Flow Rate : 1.0 mL/min.
  • Detection : UV at 254 nm. Retention time: 6.2 ± 0.3 min .

Advanced: What structural modifications enhance solubility without compromising bioactivity?

Methodological Answer:

  • PEGylation : Attach polyethylene glycol (PEG-500) to the aniline NH₂ group, increasing aqueous solubility from 0.5 mg/mL to 12 mg/mL .
  • Amino Acid Conjugates : Link to lysine via carbodiimide coupling, improving bioavailability (t₁/₂ increased from 2 h to 6 h) .
  • Data Trade-off : While solubility increases, anticancer activity may drop by ~15% due to reduced membrane permeability .

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effect : The CF₃ group decreases electron density on the oxadiazole ring, evidenced by a +0.15 eV shift in cyclic voltammetry .
  • Hydrophobic Interactions : Enhances binding to hydrophobic enzyme pockets (e.g., COX-2) with ΔG = -9.2 kcal/mol .
  • Metabolic Stability : Reduces CYP450-mediated degradation, increasing plasma half-life from 1.5 h to 4.2 h in murine models .

Advanced: What strategies mitigate toxicity in preclinical studies?

Methodological Answer:

  • Prodrug Design : Mask the aniline group with acetyl protection, reducing hepatotoxicity (ALT levels drop from 120 U/L to 45 U/L) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm), lowering IC₅₀ from 25 µM to 8 µM while reducing nephrotoxicity .
  • In Silico Toxicity Prediction : Use Derek Nexus to flag potential mutagenicity from the oxadiazole ring, guiding structural refinement .

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